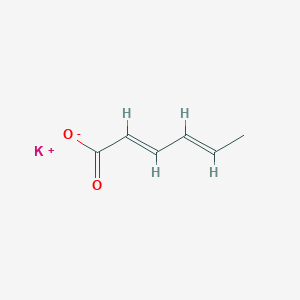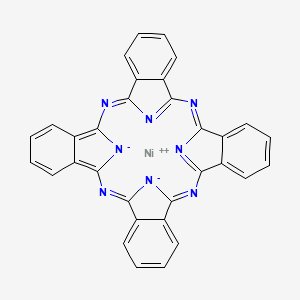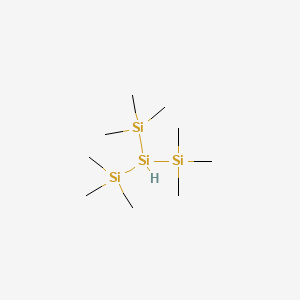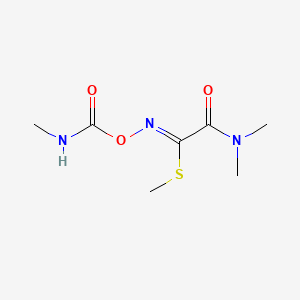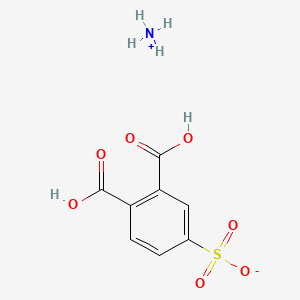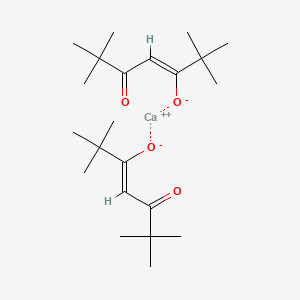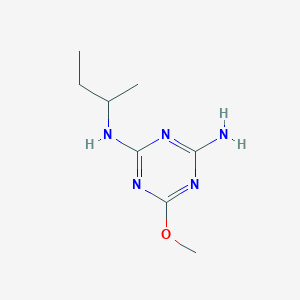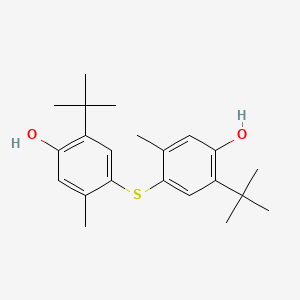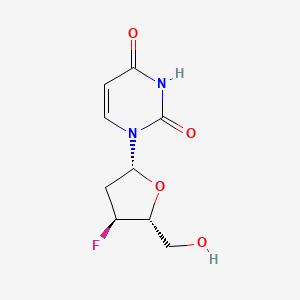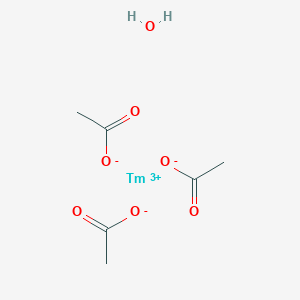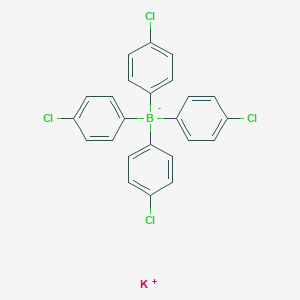
potassium;tetrakis(4-chlorophenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tetrakis(4-chlorophenyl)boranuide, also known as potassium tetrakis(4-chlorophenyl)borate, is a chemical compound with the molecular formula C24H16BCl4K. It is a white to almost white crystalline powder that is primarily used in the field of analytical chemistry. This compound is known for its role as a lipophilic anionic site in constructing fluorescent optodes for sodium and as a coating for piezoelectric crystals in quantifying potassium using quartz crystal microbalance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tetrakis(4-chlorophenyl)boranuide can be synthesized through the reaction of potassium hydroxide with tetrakis(4-chlorophenyl)borane. The reaction typically occurs in an organic solvent such as acetone, ethanol, or methanol. The reaction conditions involve heating the mixture to a temperature of around 60-70°C and maintaining it for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of potassium tetrakis(4-chlorophenyl)boranuide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and dried under vacuum to obtain the final crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Potassium tetrakis(4-chlorophenyl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.
Complex Formation: It forms complexes with various metal ions, which can be used in analytical applications
Common Reagents and Conditions
Common reagents used in reactions with potassium tetrakis(4-chlorophenyl)boranuide include sodium ions, which are used in the construction of fluorescent optodes. The conditions for these reactions typically involve the use of organic solvents and controlled temperatures .
Major Products Formed
The major products formed from reactions involving potassium tetrakis(4-chlorophenyl)boranuide depend on the specific reaction conditions and reagents used. For example, in the construction of fluorescent optodes, the major product is a sodium-selective membrane .
Scientific Research Applications
Potassium tetrakis(4-chlorophenyl)boranuide has several scientific research applications, including:
Analytical Chemistry: It is used as a lipophilic anionic site in constructing fluorescent optodes for sodium detection
Material Science: It is used as a coating for piezoelectric crystals in quantifying potassium using quartz crystal microbalance
Electrochemistry: It is used in the development of ion-selective electrodes for various analytical applications
Mechanism of Action
The mechanism of action of potassium tetrakis(4-chlorophenyl)boranuide involves its role as a lipophilic anionic site. In the construction of fluorescent optodes, it interacts with sodium ions, allowing for the selective detection of sodium. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its function in analytical applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium tetrakis(4-chlorophenyl)borate
- Lithium tetrakis(4-chlorophenyl)borate
- Tetradodecylammonium tetrakis(4-chlorophenyl)borate .
Uniqueness
Potassium tetrakis(4-chlorophenyl)boranuide is unique due to its specific interaction with sodium ions, making it highly effective in constructing sodium-selective membranes. Its stability and ability to form complexes with metal ions also set it apart from similar compounds .
Properties
IUPAC Name |
potassium;tetrakis(4-chlorophenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BCl4.K/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGICZRAKJSWLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BCl4K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B7800279.png)
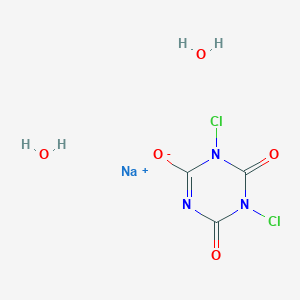
![[(2R)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7800296.png)
